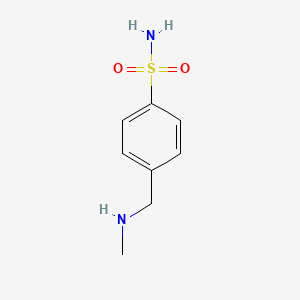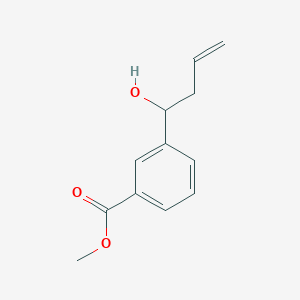
N-palmitoyl L-serine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-palmitoyl L-serine methyl ester is a compound that belongs to the class of amino acid derivatives It is synthesized by the acylation of L-serine methyl ester with palmitoyl chloride This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-palmitoyl L-serine methyl ester is synthesized through the reaction of N-succinimidyl palmitate with L-serine methyl ester hydrochloride in the presence of triethylamine . The reaction typically takes place in an organic solvent such as methylene chloride. The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-palmitoyl L-serine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-palmitoyl L-serine.
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: N-palmitoyl L-serine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-palmitoyl L-serine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-palmitoyl L-serine methyl ester involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-palmitoyl L-alanine methyl ester
- N-palmitoyl L-tyrosine methyl ester
- N-palmitoyl O-phosphocholine serine
Uniqueness
N-palmitoyl L-serine methyl ester is unique due to its specific structure, which combines the properties of palmitic acid and L-serine. This combination imparts unique amphiphilic properties, making it particularly useful in applications requiring interaction with lipid membranes .
Propriétés
Formule moléculaire |
C20H39NO4 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
methyl 2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23) |
Clé InChI |
WJNCHCDEGGOJON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)





![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)

![Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)


